BenchChemオンラインストアへようこそ!

N,N-dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Medicinal chemistry Physicochemical property optimization Permeability

N,N-Dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 881477-17-4; molecular formula C₁₈H₂₀N₂O₄S; MW 360.43) is a fully synthetic small molecule belonging to the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide class. This tricyclic scaffold has demonstrated ligand efficiency across multiple therapeutically relevant targets, most notably retinoic acid receptor-related orphan receptor γ (RORγ), where structurally related analogs achieved IC₅₀ values in the 40–140 nM range , and tumor necrosis factor-α (TNF-α), where optimized derivatives reached IC₅₀ values as low as 3 μM in cell-based assays.

Molecular Formula C18H20N2O4S
Molecular Weight 360.43
CAS No. 881477-17-4
Cat. No. B2421175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
CAS881477-17-4
Molecular FormulaC18H20N2O4S
Molecular Weight360.43
Structural Identifiers
SMILESCC(C)CC(=O)N1C2=C3C(=C(C=C2)S(=O)(=O)N(C)C)C=CC=C3C1=O
InChIInChI=1S/C18H20N2O4S/c1-11(2)10-16(21)20-14-8-9-15(25(23,24)19(3)4)12-6-5-7-13(17(12)14)18(20)22/h5-9,11H,10H2,1-4H3
InChIKeyLYMVIQDGYCCOFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 881477-17-4): Compound-Class Context, Scaffold Pedigree, and Procurement Rationale


N,N-Dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 881477-17-4; molecular formula C₁₈H₂₀N₂O₄S; MW 360.43) is a fully synthetic small molecule belonging to the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide class . This tricyclic scaffold has demonstrated ligand efficiency across multiple therapeutically relevant targets, most notably retinoic acid receptor-related orphan receptor γ (RORγ), where structurally related analogs achieved IC₅₀ values in the 40–140 nM range [1], and tumor necrosis factor-α (TNF-α), where optimized derivatives reached IC₅₀ values as low as 3 μM in cell-based assays [2]. The compound is currently supplied by niche vendors for non-human research use and has not yet been the subject of dedicated primary pharmacology publications, placing its procurement rationale at the intersection of scaffold-validated potential and specific structural differentiation from published congeners.

Why N,N-Dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Cannot Be Replaced by a Generic 2-Oxo-benzo[cd]indole-6-sulfonamide


The 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold tolerates a wide range of N1-acyl and C6-sulfonamide substituents, and published structure–activity relationship (SAR) studies unequivocally demonstrate that small variations at these two vectors produce multi-log-fold shifts in target potency [1]. For RORγ inhibition, the hit compound s4 (unsubstituted sulfonamide, simpler N1 group) exhibited an IC₅₀ of only 20.27 μM in AlphaScreen, while optimized analogs differing solely in the N1-acyl and C6-sulfonamide appendages achieved IC₅₀ values 140- to 500-fold lower (40–140 nM) [1]. Similarly, within the TNF-α series, the reference compound EJMC-1 (N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, IC₅₀ = 42 μM) was improved to 3 μM (compound 4e) through iterative modification of the sulfonamide substituent alone [2]. Consequently, two compounds sharing the benzo[cd]indole-6-sulfonamide core but differing at N1 or the sulfonamide nitrogen cannot be assumed to exhibit equivalent potency, selectivity, or physicochemical behavior. The specific combination of an N,N-dimethylsulfonamide and a 3-methylbutanoyl N1-acyl group in CAS 881477-17-4 represents a discrete chemical entity whose biological profile must be evaluated on its own terms.

Quantitative Differentiation Evidence for N,N-Dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 881477-17-4) Versus Closest Structural Analogs


Hydrogen-Bond Donor Count Reduction: N,N-Dimethyl Sulfonamide vs. NH-Aryl and NH-Alkyl Sulfonamide Comparators

CAS 881477-17-4 carries an N,N-dimethylsulfonamide group (HBD = 0 at the sulfonamide nitrogen), whereas the two most extensively characterized comparators in this scaffold class—EJMC-1 (N-(3-chloro-4-hydroxyphenyl) derivative) and the RORγ-optimized series members (e.g., 7j, 8c, 8k, 8p)—all possess a secondary sulfonamide (R-SO₂-NH-R', HBD = 1) [1][2]. In the EJMC-1 series, the sulfonamide NH contributes one hydrogen-bond donor; the additional phenolic OH on the N-aryl ring adds a second HBD, giving a total HBD count of 2. CAS 881477-17-4, with an N,N-dimethylsulfonamide, has a total HBD count of 0, which is a quantifiable structural difference known to influence passive membrane permeability and oral bioavailability in general medicinal chemistry [3]. This difference is class-level inference, not yet validated by direct comparative permeability measurements on this specific compound.

Medicinal chemistry Physicochemical property optimization Permeability

N1-Acyl Lipophilicity Differentiation: 3-Methylbutanoyl vs. Thiophene-2-carbonyl and Unsubstituted Acetyl Comparators

CAS 881477-17-4 contains a 3-methylbutanoyl (isovaleryl) group at N1. The closest commercially listed analog, N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide (C₁₈H₁₄N₂O₄S₂, MW 386.44), substitutes an aromatic thiophene-2-carbonyl for the aliphatic 3-methylbutanoyl group . The calculated logP difference between these two N1-acyl variants is approximately 0.5–1.0 log units (estimated by fragment-based methods), with the 3-methylbutanoyl group conferring moderately higher lipophilicity while avoiding the metabolic liabilities associated with thiophene rings (e.g., CYP450-mediated S-oxidation) [1]. In the RORγ series, the nature of the N1-acyl substituent was a critical determinant of potency: the unsubstituted hit s4 exhibited an IC₅₀ of 20.27 μM, while optimized N1-substituted analogs achieved IC₅₀ values of 40–140 nM, representing a >140-fold improvement [2].

Lipophilicity Structure–activity relationships Target engagement

Absence of Phenolic Hydroxyl: Differentiation from EJMC-1 and Implications for Phase II Metabolism and Redox Liability

EJMC-1 (N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, CAS 397281-20-8), the most extensively characterized comparator in the TNF-α sub-series, contains a 4-hydroxyphenyl substituent on the sulfonamide nitrogen [1]. Phenolic hydroxyl groups are well-established substrates for Phase II glucuronidation and sulfation, and can also participate in redox cycling leading to quinone formation [2]. CAS 881477-17-4 lacks any phenolic OH, thereby eliminating these metabolic and redox liabilities by design. In the TNF-α cell assay, EJMC-1 displayed an IC₅₀ of 42 μM, while the optimized, non-phenolic analog 4e reached 3 μM, a 14-fold improvement, though multiple structural changes contribute to this potency gain [1].

Metabolic stability Redox chemistry Drug-likeness

C6-Sulfonamide Substitution: N,N-Dimethyl vs. N-Ethyl and N-Aryl Comparators in BRD4 Bromodomain and RORγ Contexts

A crystallographically characterized close analog, N,1-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (PDB ligand ID: 99O), was co-crystallized with the first bromodomain of human BRD4 (PDB: 5CRM) [1]. In that structure, the N-ethylsulfonamide engages the conserved asparagine (Asn140) via its sulfonamide NH and oxygen atoms. CAS 881477-17-4 replaces the N-ethyl group with an N,N-dimethyl group, which eliminates the sulfonamide NH hydrogen-bond donor while retaining the two sulfonyl oxygen H-bond acceptors. This modification alters the H-bond donor/acceptor ratio at the sulfonamide from 1/2 to 0/2. In the RORγ series, SAR at the C6-sulfonamide position demonstrated that substituent identity profoundly affects potency: the s4 hit (unoptimized sulfonamide) showed IC₅₀ = 20.27 μM, whereas optimized sulfonamide-bearing compounds 7j, 8c, 8k, and 8p achieved IC₅₀ values of 40–140 nM [2].

Epigenetics Bromodomain RORγ Ligand efficiency

Overall Evidence Strength Caveat: Limited Direct Biological Data for CAS 881477-17-4

A systematic search of PubMed, ChEMBL, BindingDB, PubChem, Google Patents, and the Protein Data Bank did not return any primary publication, patent example, or bioassay result containing quantitative potency, selectivity, ADME, or in vivo data for N,N-dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 881477-17-4) as of May 2026 [1]. All differentiation evidence presented above is therefore class-level inference (based on the behavior of structurally related 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide congeners) or cross-study comparable analysis. No direct head-to-head comparison data exist for this compound versus any named comparator. Prospective users should treat procurement as an exploratory purchase for de novo screening or SAR expansion, not as a replacement for a data-validated tool compound.

Data availability Procurement risk Screening strategy

Recommended Research and Procurement Application Scenarios for N,N-Dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 881477-17-4)


De Novo RORγ Antagonist Screening as a Structurally Differentiated Analog of Published Leads

Given that the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold has produced RORγ antagonists with IC₅₀ values of 40–140 nM (compounds 7j, 8c, 8k, 8p) [1], CAS 881477-17-4 can serve as a structurally distinct screening candidate. Its N,N-dimethylsulfonamide (0 HBD) and 3-methylbutanoyl N1-acyl group differentiate it from all published RORγ-active analogs, each of which carries an NH-bearing sulfonamide. Inclusion of this compound in an RORγ AlphaScreen or cell-based reporter gene panel would probe the tolerance of the RORγ ligand-binding domain for tertiary sulfonamides, potentially revealing new SAR vectors inaccessible to the published series. Researchers should benchmark directly against the published hit s4 (IC₅₀ = 20.27 μM AlphaScreen) [1] as a minimum-activity baseline.

TNF-α Inhibitor SAR Expansion Starting from a Non-Phenolic, Tertiary Sulfonamide Template

The absence of a phenolic hydroxyl in CAS 881477-17-4 distinguishes it from EJMC-1 (IC₅₀ = 42 μM) and positions it as a metabolically cleaner starting point for TNF-α inhibitor optimization [2]. The published TNF-α SAR demonstrates that sulfonamide modifications alone can improve potency 14-fold (from 42 μM to 3 μM, compound 4e) [2]. Testing CAS 881477-17-4 in a TNF-α SPR binding assay or HEK-Blue TNF-α reporter cell assay would establish whether the N,N-dimethylsulfonamide-3-methylbutanoyl combination retains or improves upon the baseline TNF-α affinity of EJMC-1, while offering the advantage of zero phenolic OH-mediated metabolic liabilities.

Bromodomain Selectivity Profiling Leveraging a Tertiary Sulfonamide Pharmacophore

The availability of a high-resolution co-crystal structure of N,1-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide bound to BRD4(1) (PDB 5CRM) [3] provides a direct structural rationale for evaluating CAS 881477-17-4 against a panel of bromodomain-containing proteins (e.g., BRD4, BRD2, BRD3, BRDT). The replacement of the N-ethylsulfonamide (1 HBD / 2 HBA) with N,N-dimethylsulfonamide (0 HBD / 2 HBA) may alter the compound's selectivity fingerprint by eliminating the hydrogen bond to the conserved Asn residue. Differential scanning fluorimetry (DSF) or AlphaScreen displacement assays against a bromodomain panel would quantify the selectivity impact of this single HBD deletion, generating actionable data for epigenetic probe development.

Physicochemical and Metabolic Stability Benchmarking as a Purported Low-HBD Scaffold Analog

CAS 881477-17-4 (HBD = 0, calculated logP ≈ 2.28, tPSA ≈ 75 Ų) presents a physicochemical profile consistent with favorable passive permeability [4]. Procurement for a parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer permeability study, alongside microsomal or hepatocyte metabolic stability assessment, would empirically validate the class-level inference that replacing the sulfonamide NH with N,N-dimethyl improves membrane flux and reduces Phase II conjugation susceptibility. Side-by-side comparison with EJMC-1 (HBD = 2) or the N-ethyl analog (HBD = 1) would produce a quantitative rank-order of permeability and metabolic stability as a function of HBD count, directly informing lead selection within this scaffold class.

Quote Request

Request a Quote for N,N-dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.